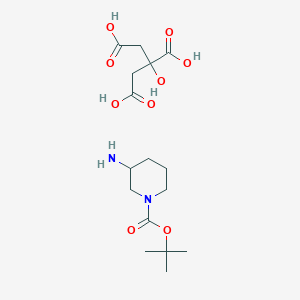

tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate

Description

tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate is a multifunctional organic compound characterized by a piperidine core modified with a tert-butyl carbamate group at position 1 and an amine substituent at position 3. The 2-hydroxypropane-1,2,3-tricarboxylate moiety introduces hydrophilic and chelating properties due to its three carboxylic acid groups and a hydroxyl group.

Properties

IUPAC Name |

tert-butyl 3-aminopiperidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.C6H8O7/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h8H,4-7,11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTRRISCELZOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with citric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired salt. Industrial production methods may involve large-scale reactions in reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Mechanism of Action

The mechanism of action of tert-butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 877173-80-3)

- Structural Differences: Replaces the amine and tricarboxylate groups with an ethoxy-oxopropanoyl chain.

- Impact: The ethoxy ester enhances lipophilicity, favoring membrane permeability in drug candidates. However, the absence of the hydrophilic tricarboxylate reduces solubility in aqueous media. The oxopropanoyl group may participate in nucleophilic reactions, unlike the amine in the target compound.

- Applications : Likely serves as an intermediate for keto-ester derivatives in medicinal chemistry.

tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate (CAS 891494-65-8)

- Structural Differences: Substitutes ethoxy with methoxy in the oxopropanoyl group.

- Impact : The shorter methoxy chain slightly increases polarity compared to the ethoxy analog, improving aqueous solubility. The reduced steric bulk may enhance enzymatic or chemical reactivity in synthetic pathways.

- Applications: Potential use in prodrug design where controlled hydrolysis is critical.

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5)

- Structural Differences : Features a ketone at position 3 and ethyl ester at position 4.

- Impact : The ketone group enables conjugation reactions (e.g., Schiff base formation), while the dual esters increase susceptibility to hydrolysis. The lack of an amine limits its utility in pH-dependent targeting.

- Applications : Suitable for synthesizing heterocyclic compounds via ketone-mediated cyclization.

1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 98977-34-5)

- Structural Differences : Positions the ketone at position 4 and ethyl ester at position 3.

- The ester at position 3 may sterically hinder reactions at the adjacent nitrogen.

- Applications : Could act as a precursor for asymmetric catalysis ligands.

Biological Activity

tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound notable for its potential biological applications. With the molecular formula C16H28N2O9, it is synthesized through the reaction of tert-butyl 3-aminopiperidine-1-carboxylate and citric acid, forming a salt that may exhibit various biological activities.

The compound is characterized by its unique structure, which includes a piperidine ring and carboxylate functionalities. The synthesis typically involves:

- Reaction of tert-butyl 3-aminopiperidine-1-carboxylate with citric acid .

- Formation of stable salts , which enhances its solubility and potential bioavailability.

The compound's synthesis can be optimized using various bases such as sodium hydroxide or potassium hydroxide to facilitate the reaction process .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The binding of the compound to these targets can alter their activity, leading to various physiological effects. This mechanism is crucial for applications in pharmacology and medicinal chemistry.

Biological Activity

Research indicates that tert-butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate may have several biological activities:

- Neuroprotective Effects : Preliminary studies suggest it may play a role in protecting neuronal cells from damage, potentially making it useful in treating neurodegenerative diseases .

- Enzyme Interaction : It has been shown to interact with certain enzymes, influencing metabolic pathways and potentially acting as an inhibitor or activator depending on the context .

Neuroprotective Studies

In a study evaluating compounds for neuroprotective properties, tert-butyl 3-aminopiperidine-1-carboxylate demonstrated significant protective effects against oxidative stress in neuronal cell cultures. The mechanism was linked to its ability to modulate reactive oxygen species (ROS) levels .

Enzyme Inhibition

Another study focused on the compound's interaction with acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The results indicated that the compound could inhibit AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease .

Comparative Analysis

To better understand the biological activity of tert-butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| tert-Butyl 3-Aminopyrrolidine-1-Carboxylate | Pyrrolidine Ring | Neuroprotective | Similar mechanism of action |

| tert-Butyl 4-Aminopiperidine-1-Carboxylate | piperidine variant | Limited studies | May have different enzyme interactions |

| tert-Butyl 3-Aminobenzamide | Aromatic Compound | Anticancer properties | Different target specificity |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-Butyl 3-aminopiperidine-1-carboxylate derivatives?

- Methodological Answer : Synthesis optimization requires monitoring reaction intermediates via HPLC-MS and adjusting conditions (e.g., solvent polarity, temperature, and catalysts). For example, tert-butyl carbamate protection of amines (as in ) often employs Boc anhydride under basic conditions. Reaction progress can be tracked using TLC with ninhydrin staining for free amines. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate stereoisomers, as noted in chiral resolution protocols .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT) to verify proton environments and carbon frameworks. X-ray crystallography (using SHELX programs for refinement ) resolves absolute configurations. Purity is assessed via HPLC with UV/Vis or ELSD detection, while mass spectrometry (ESI-TOF) confirms molecular weight. For hygroscopic derivatives, Karl Fischer titration ensures anhydrous conditions during analysis .

Q. What solvent systems are recommended for recrystallizing tert-Butyl-protected piperidine derivatives?

- Methodological Answer : Recrystallization in mixed solvents (e.g., dichloromethane/hexane or ethanol/water) balances solubility and polarity. For temperature-sensitive compounds, slow evaporation under nitrogen is preferred. highlights ethyl acetate/water partitioning to remove polar impurities, a method applicable to tricarboxylate salts .

Advanced Research Questions

Q. How does stereochemistry at the 3-aminopiperidine moiety influence biological interactions?

- Methodological Answer : Enantiomers are resolved using chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Biological assays (e.g., enzyme inhibition in ) compare (R)- and (S)-isomers. Computational docking (AutoDock Vina) models hydrogen bonding with target proteins, correlating stereochemistry with binding affinity .

Q. What strategies address contradictory data in thermal stability studies of this compound?

- Methodological Answer : Discrepancies in DSC/TGA data may arise from hydration or decomposition pathways. Replicate experiments under inert atmospheres (argon) and compare with dynamic moisture sorption analysis. For example, notes hygroscopicity in carbamate derivatives, requiring controlled humidity during thermal studies .

Q. How can computational modeling predict the reactivity of the tricarboxylate moiety in aqueous media?

- Methodological Answer : Density Functional Theory (DFT) calculates pKa values for carboxyl groups (e.g., Gaussian09 with B3LYP/6-31G* basis set). Solvation models (COSMO-RS) simulate hydrolysis kinetics, guiding buffer selection (pH 7.4 phosphate buffers) for stability studies. ’s coupling reactions in DMF/water mixtures validate these predictions .

Q. What analytical techniques differentiate between covalent and non-covalent interactions in metal-chelation studies?

- Methodological Answer : Isothermal Titration Calorimetry (ITC) quantifies binding constants for metal ions (e.g., Ca²⁺, Mg²⁺). X-ray absorption spectroscopy (XAS) identifies coordination geometry. For non-covalent interactions, NMR titration (¹H and ¹³C shifts) detects transient complexes, as seen in ’s hydroxypropane tricarboxylate derivatives .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for tert-Butyl carbamate intermediates?

- Methodological Answer : Yield variations often stem from Boc protection efficiency. Compare reaction scales (e.g., ’s 90% yield at 0.1 mmol vs. lower yields at larger scales) and reagent purity (e.g., Boc₂O freshness). Statistical Design of Experiments (DoE) identifies critical factors (temperature, stoichiometry) to optimize reproducibility .

Q. Why do NMR spectra of this compound show unexpected splitting in certain solvents?

- Methodological Answer : Solvent-induced conformational changes (e.g., DMSO vs. CDCl₃) alter piperidine ring puckering. Variable-temperature NMR (VT-NMR) in D₂O/CD₃OD mixtures resolves dynamic equilibria. For tricarboxylates, ’s structural analogs show similar splitting due to hydrogen bonding with hydroxyl groups .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.